2-Amino-3-chloro-4-iodobenzonitrile
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Overview
Description
2-Amino-3-chloro-4-iodobenzonitrile is an organic compound with the molecular formula C7H4ClIN2 It is a derivative of benzonitrile, featuring amino, chloro, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-4-iodobenzonitrile typically involves multi-step organic reactions. One common method includes the halogenation of 2-Aminobenzonitrile, followed by selective iodination and chlorination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-4-iodobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The amino, chloro, and iodo groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like triethylamine in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Amino-3-chloro-4-iodobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-4-iodobenzonitrile involves its interaction with specific molecular targets and pathways. The amino, chloro, and iodo groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound a potential candidate for drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-chlorobenzonitrile
- 2-Amino-4-iodobenzonitrile
- 3-Chloro-4-iodobenzonitrile
Uniqueness
2-Amino-3-chloro-4-iodobenzonitrile is unique due to the presence of both chloro and iodo substituents on the benzene ring, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents provides a distinct set of properties that can be leveraged in various fields of research and industry.
Properties
Molecular Formula |
C7H4ClIN2 |
---|---|
Molecular Weight |
278.48 g/mol |
IUPAC Name |
2-amino-3-chloro-4-iodobenzonitrile |
InChI |
InChI=1S/C7H4ClIN2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2H,11H2 |
InChI Key |
CGJXVZDEPWVIBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)N)Cl)I |
Origin of Product |
United States |
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